molecular formula C10H16O B12365830 Fenchone-d3

Fenchone-d3

Cat. No.: B12365830
M. Wt: 155.25 g/mol
InChI Key: LHXDLQBQYFFVNW-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Fenchone-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, carbon, and other stable heavy isotopes . For instance, an acid-catalyzed Prins/semipinacol rearrangement cascade reaction of hydroxylated pinene derivatives leads to tricyclic fenchone-type scaffolds in very high yields and diastereoselectivity . The major products formed from these reactions are often used as intermediates in the synthesis of other compounds.

Comparison with Similar Compounds

Fenchone-d3 is similar to other deuterated compounds such as deuterated benzo[pqr]tetraphen-3-ol . its unique structure and stable isotope labeling make it particularly useful in scientific research. Other similar compounds include camphor, which shares structural similarities with fenchone and exhibits similar biological activities . The binding modes of fenchone and camphor against certain proteins are also similar, highlighting their comparable bioactivities .

Conclusion

This compound is a valuable compound in scientific research due to its stable isotope labeling and diverse chemical reactions. Its preparation methods are efficient and cost-effective, and it has a wide range of applications in chemistry, biology, medicine, and industry. The unique properties of this compound make it a significant compound for further research and development.

Properties

Molecular Formula

C10H16O

Molecular Weight

155.25 g/mol

IUPAC Name

1,3-dimethyl-3-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/i1D3

InChI Key

LHXDLQBQYFFVNW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C2CCC(C2)(C1=O)C)C

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C

Origin of Product

United States

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